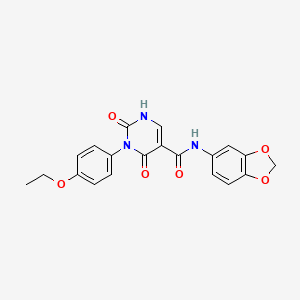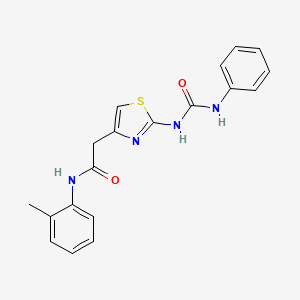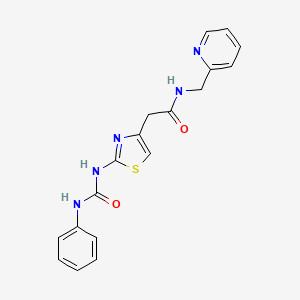![molecular formula C27H29N5 B11285934 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285934.png)
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole core fused with a pyridine ring, a benzylpiperazine moiety, and a cyanide group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring . The pyridine ring is then fused to the benzimidazole core through a series of cyclization reactions.
The benzylpiperazine moiety is introduced via reductive amination, where the piperazine ring is reacted with benzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride . Finally, the cyanide group is added through a nucleophilic substitution reaction using cyanogen bromide in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in acetonitrile.
Major Products
Wissenschaftliche Forschungsanwendungen
1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, and omeprazole share the benzimidazole core and exhibit similar biological activities.
Pyrido[1,2-a][1,3]benzimidazole Derivatives: Other derivatives in this class include pyrimido[1,2-a]benzimidazoles, which also have diverse pharmacological properties.
Uniqueness
1-(4-BENZYLPIPERAZINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific combination of structural features, including the benzylpiperazine moiety and the cyanide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C27H29N5 |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29N5/c1-3-9-22-20(2)23(18-28)26-29-24-12-7-8-13-25(24)32(26)27(22)31-16-14-30(15-17-31)19-21-10-5-4-6-11-21/h4-8,10-13H,3,9,14-17,19H2,1-2H3 |
InChI-Schlüssel |
AJBSPIIXRHMBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285862.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B11285864.png)
![N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11285868.png)
![N-(3-ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11285873.png)
![6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11285875.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11285913.png)
![3-(2-methoxyethyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11285923.png)
![3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11285924.png)
![1-(2,4-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11285932.png)
![N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11285933.png)
![5,5-dimethyl-15-(2-phenylethylsulfanyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11285942.png)
